molecular formula C22H28ClN3O2S B2528425 N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1215804-13-9

N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride

Cat. No. B2528425
M. Wt: 434
InChI Key: SHWQUWJJUBOYJR-UHFFFAOYSA-N
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Description

The compound "N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride" is a chemical entity that appears to be related to a class of compounds that exhibit biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural motifs, such as benzothiazole rings and acetamide groups, which are often seen in pharmaceutical agents and have been studied for their various biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that typically start with the formation of core structures followed by functional group modifications. For instance, the synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, involves reduction, acetylation, and treatment with sulfatase, as described in the first paper . Similarly, the synthesis of a series of N-[5-(4-tert-amino-2-butynyl)thio-1,3,4-thiadiazol-2yl]-2-phenoxyacetamides involves preparing the core thiadiazolyl structure and attaching phenoxyacetamide moieties . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of aromatic systems, such as benzothiazole, and various substituents that can influence the compound's properties and reactivity. The structural confirmation is typically achieved using spectroscopic techniques like NMR, IR, UV, MS, and elemental analysis . These techniques would be essential in confirming the structure of "N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride" after its synthesis.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. For example, the presence of an acetamide group can be a site for hydrolysis or nucleophilic attack, while the aromatic systems may undergo electrophilic substitution reactions. The stability of these compounds can vary significantly; N-hydroxyacetaminophen is moderately unstable at physiological pH and temperature, whereas its phenolic sulfate conjugate is stable . Understanding the reactivity of the specific functional groups in the compound of interest is crucial for predicting its behavior in biological systems or during further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, acidity (pKa), and stability, are important for their potential application as drugs. The pKa values provide insight into the compound's ionization state at different pH levels, which is critical for absorption and distribution in biological systems. The pKa determination of benzothiazole acetamide derivatives shows that protonation occurs on the nitrogen atoms of the imidazole and benzothiazole rings, with pKa values ranging from 3.02 to 8.34 . These properties would need to be characterized for "N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride" to assess its suitability for drug development.

Scientific Research Applications

Synthetic Chemistry Applications

A study by Roman (2013) demonstrated the use of a similar compound as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This highlights its potential utility in creating novel chemical entities through synthetic transformations (G. Roman, 2013).

Corrosion Inhibition

Hu et al. (2016) synthesized benzothiazole derivatives, similar in structural features to the compound , to study their corrosion inhibiting effect against steel in acidic conditions. The derivatives exhibited high inhibition efficiencies, suggesting potential applications of related compounds in protecting metals from corrosion (Zhiyong Hu et al., 2016).

Antimicrobial Activity

Research by Gouda et al. (2010) on thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, which shares a structural motif with the compound , revealed promising antimicrobial activities. This suggests that similar compounds could be explored for their antimicrobial potential (M. Gouda et al., 2010).

Novel Chemical Synthesis Methods

Yu et al. (2014) reported on the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives through a method promoted by carbodiimide condensation, showcasing an efficient pathway to synthesize complex molecules that may include similar structural frameworks (P. Yu et al., 2014).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S.ClH/c1-16-13-19-20(14-17(16)2)28-22(23-19)25(12-8-11-24(3)4)21(26)15-27-18-9-6-5-7-10-18;/h5-7,9-10,13-14H,8,11-12,15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWQUWJJUBOYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCCN(C)C)C(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride

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